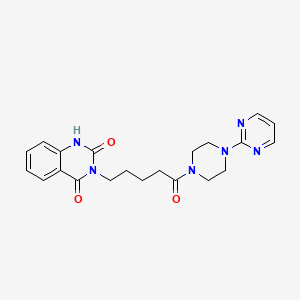

1-(4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl)imidazolidin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “1-(4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl)imidazolidin-2-one” is a complex organic molecule. It contains a 1,2,3-triazole ring, which is a five-membered heterocyclic ring, and is known to exhibit a broad range of important biological activities . The 1,2,3-triazole ring is a privileged moiety, capable of interacting with a variety of receptors and enzymes .

Synthesis Analysis

The synthesis of 1,2,3-triazole hybrids involves a Cu (I) catalyzed [3+2] dipolar cycloaddition . This reaction is between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates . The triazoles are thoroughly characterized using different spectral techniques .Molecular Structure Analysis

The 1,2,3-triazole ring in the molecule is a five-membered heterocyclic ring . It is a stable compound and is difficult to cleave . The 1,2,3-triazole ring can exist in two tautomeric forms, with 1H-1,2,3-triazole being more stable than 4H-1,2,3-triazole .Chemical Reactions Analysis

The chemical reactions involving 1,2,3-triazole compounds often involve the formation of disubstituted 1,2,3-triazoles . This is achieved through a non-regioselective reaction between terminal alkynes and organic azides .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,3-triazole compounds can be characterized using various spectral techniques . For example, the IR absorption spectra of similar compounds have shown the presence of two signals for C=O groups at 1650–1712 cm−1 .Aplicaciones Científicas De Investigación

Drug Discovery

1,2,3-Triazoles are widely used in drug discovery due to their unique properties. They can serve as bioisosteres for peptide bonds or amide bonds in medicinal chemistry .

Organic Synthesis

These compounds are valuable in organic synthesis. The triazole ring can act as a scaffold for building complex organic molecules .

Polymer Chemistry

Triazoles can be incorporated into polymers to enhance their properties such as thermal stability and mechanical strength .

Supramolecular Chemistry

Due to their ability to engage in hydrogen bonding and other non-covalent interactions, triazoles are useful in supramolecular chemistry for creating self-assembling structures .

Bioconjugation and Chemical Biology

Triazoles can be used for bioconjugation; attaching biomolecules to one another or to other materials using click chemistry .

Fluorescent Imaging

Some triazole derivatives exhibit fluorescence and can be used as probes or tags for imaging in biological systems .

Mecanismo De Acción

Target of Action

The primary target of 1-(4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl)imidazolidin-2-one is the aromatase enzyme . This enzyme plays a crucial role in the biosynthesis of estrogens, which are key hormones in various physiological processes.

Mode of Action

The compound interacts with its target, the aromatase enzyme, through a mechanism involving the 1,2,4-triazole ring . The nitrogen atoms of the 1,2,4-triazole ring bind to the iron in the heme moiety of CYP-450, a component of the aromatase enzyme . Additionally, phenyl moieties have a key interaction in the active site of the enzyme . The carbonyl group is incorporated in the designed structures due to its ability to form hydrogen bonds .

Biochemical Pathways

The compound’s interaction with the aromatase enzyme affects the biosynthesis of estrogens . By inhibiting this enzyme, the compound can potentially disrupt the production of estrogens, leading to downstream effects on various physiological processes that rely on these hormones.

Pharmacokinetics

This property can lead to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Result of Action

The molecular and cellular effects of the compound’s action would largely depend on its role as an aromatase inhibitor. By inhibiting the production of estrogens, the compound could potentially influence a range of physiological processes, from reproductive functions to bone health. In the context of cancer treatment, for example, aromatase inhibitors are often used to reduce estrogen levels and thereby slow the growth of certain types of breast cancer .

Direcciones Futuras

The 1,2,3-triazole ring is a privileged moiety and has been clubbed with other pharmacophoric fragments/molecules in the hope of obtaining potent and selective inhibitors . The comprehensive compilation of work carried out on the 1,2,3-triazole nucleus provides scope for researchers for the advancement of novel potential drug candidates .

Propiedades

IUPAC Name |

1-[4-(triazol-2-yl)piperidine-1-carbonyl]imidazolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N6O2/c18-10-12-5-8-16(10)11(19)15-6-1-9(2-7-15)17-13-3-4-14-17/h3-4,9H,1-2,5-8H2,(H,12,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXKRZYWWNLAENW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2N=CC=N2)C(=O)N3CCNC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl)imidazolidin-2-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-([2,3'-bipyridin]-5-ylmethyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2997426.png)

![3-(4-(Tert-butyl)phenyl)-8-((3-(trifluoromethyl)phenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2997427.png)

![N-(2,4-difluorophenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2997428.png)

![6-{[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]amino}hexanoic acid](/img/structure/B2997432.png)

![[4-(Methoxymethyl)phenyl]methanesulfonamide](/img/structure/B2997435.png)

![N-[(E)-[amino-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)methylidene]amino]-2-cyanoacetamide](/img/structure/B2997438.png)

![1-[(2-fluorophenyl)methoxy]-N-(4-methylphenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2997440.png)

![5-((3,4-dimethylphenyl)sulfonyl)-9-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B2997442.png)